
PPAR|A agonist 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPAR|A agonist 12 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A agonist 12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: PPAR|A agonist 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PPAR|A agonist 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the development of new synthetic methodologies.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery and development
Wirkmechanismus
PPAR|A agonist 12 exerts its effects by binding to the PPAR-α receptor, which then forms a heterodimer with the retinoid X receptor (RXR)The binding of this complex to PPREs regulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
PPAR|A agonist 12 can be compared with other PPAR agonists, such as:
Fibrates: These are PPAR-α agonists used to treat dyslipidemia by lowering triglycerides and increasing high-density lipoprotein (HDL) levels.
Thiazolidinediones: These are PPAR-γ agonists used to treat type 2 diabetes by improving insulin sensitivity.
Dual PPAR Agonists: Compounds like aleglitazar and muraglitazar that activate both PPAR-α and PPAR-γ, offering a broader therapeutic profile .
Uniqueness: this compound is unique due to its high selectivity for PPAR-α, which allows for targeted modulation of lipid metabolism and inflammation without the side effects associated with non-selective PPAR agonists .
Eigenschaften
Molekularformel |
C25H23N3O6S2 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
4-[[(5E)-5-[[3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C25H23N3O6S2/c1-32-19-5-3-4-17(12-19)15-34-21-11-6-16(13-22(21)33-2)14-23-24(29)28-25(35-23)27-18-7-9-20(10-8-18)36(26,30)31/h3-14H,15H2,1-2H3,(H2,26,30,31)(H,27,28,29)/b23-14+ |
InChI-Schlüssel |
RXHAVBFDSNDXKQ-OEAKJJBVSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


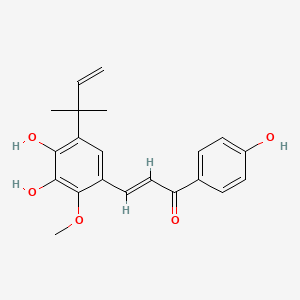

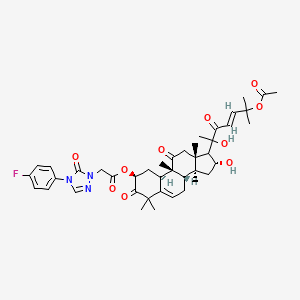
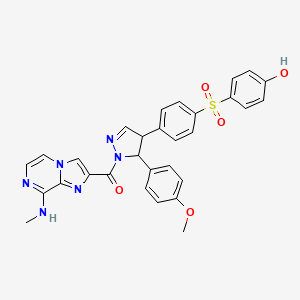
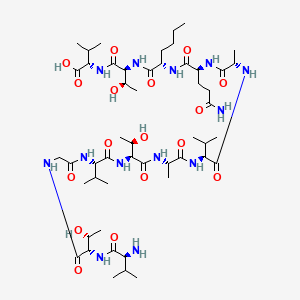
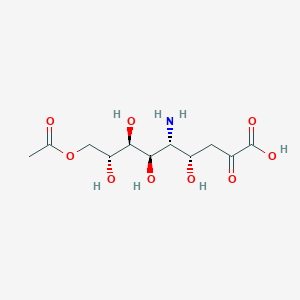
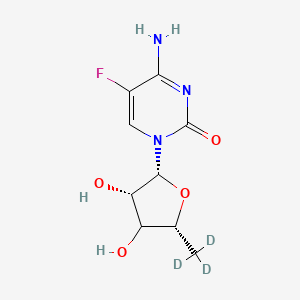
![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
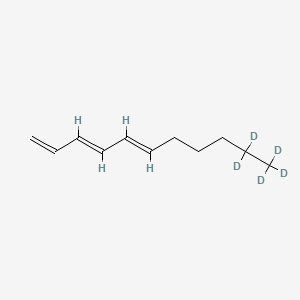

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

